phytanoyl-CoA

Vue d'ensemble

Description

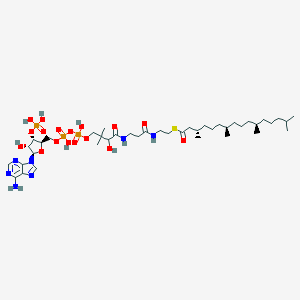

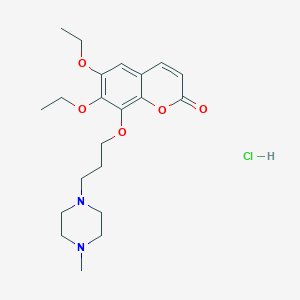

Phytanoyl-coenzyme A; (Acyl-CoA); [M+H]+ is a natural product found in Homo sapiens with data available.

Applications De Recherche Scientifique

Recherche sur les troubles neurologiques

Le phytanoyl-CoA joue un rôle crucial dans l’étude de la maladie de Refsum, un trouble neurologique rare. Les patients atteints de cette maladie ne peuvent pas dégrader l’acide phytanïque en raison d’une déficience en activité de l’hydroxylase du this compound, ce qui entraîne l’accumulation d’acide phytanïque dans le plasma et les tissus . Comprendre la fonction et les mutations de l’hydroxylase du this compound est essentiel pour développer des stratégies thérapeutiques pour la maladie de Refsum.

Analyse des voies métaboliques

Dans les études métaboliques, le this compound est impliqué dans la voie d’α-oxydation, où il est hydroxylé en 2-hydroxythis compound. Cette réaction est catalysée par l’hydroxylase du this compound, une enzyme qui est cruciale pour la dégradation de l’acide phytanïque, un acide gras à chaîne ramifiée . La recherche sur cette voie contribue à élucider le métabolisme des acides gras et leur rôle dans diverses maladies.

Physiologie végétale

Le this compound est également important dans la recherche végétale, en particulier pour comprendre le processus de sénescence induite par l’obscurité chez les plantes. Des études ont montré que le this compound n’agit pas comme un substrat du complexe flavoprotéine de transfert d’électrons chez Arabidopsis lors de la sénescence induite par l’obscurité, fournissant des informations sur les processus métaboliques pendant le vieillissement des plantes .

Développement de tests biochimiques

Le composé est utilisé dans le développement de tests pour mesurer l’activité des enzymes impliquées dans le métabolisme des acides gras. Par exemple, les tests d’activité de l’hydroxylase du this compound sont essentiels pour diagnostiquer les troubles métaboliques et comprendre la cinétique enzymatique .

Études nutritionnelles

La recherche impliquant le this compound contribue à la science de la nutrition en explorant le métabolisme des acides gras alimentaires. Puisque l’acide phytanïque est un composant alimentaire, comprendre son métabolisme peut informer les recommandations et les interventions alimentaires .

Identification des biomarqueurs

Le rôle du this compound dans le métabolisme des acides gras à chaîne impaire comme l’acide heptadécanoïque (C17:0) a des implications pour l’identification de biomarqueurs liés aux maladies métaboliques et à l’apport alimentaire .

Études génétiques

L’analyse génétique des mutations de l’hydroxylase du this compound fournit des informations sur la base moléculaire des maladies héréditaires comme la maladie de Refsum. Cette recherche est essentielle pour le conseil génétique et le développement de thérapies géniques .

Développement de médicaments

Comprendre les voies biochimiques impliquant le this compound peut conduire au développement de nouveaux médicaments ciblant les troubles métaboliques. En manipulant les enzymes qui interagissent avec le this compound, les chercheurs peuvent concevoir des médicaments pour corriger les déséquilibres métaboliques .

Propriétés

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJQGHHZMSOUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146622-45-9 | |

| Record name | Coenzyme A, S-(3,7,11,15-tetramethylhexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146622-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate](/img/structure/B114694.png)

![2,6-bis[methyl]-4-methylphenol](/img/structure/B114708.png)

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)